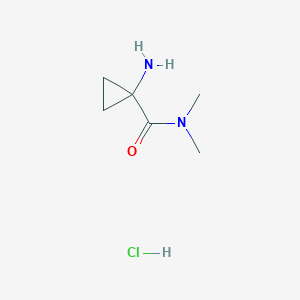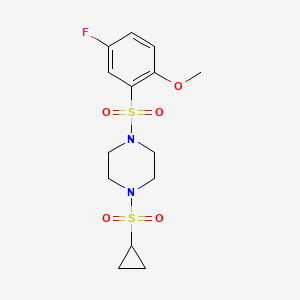![molecular formula C24H20N2O5S B2915080 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 898431-09-9](/img/structure/B2915080.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a benzodioxol group, and an indole group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodioxol and indole groups are both aromatic systems, which could contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Theoretical Investigations and Antimalarial Activity
Fahim and Ismael (2021) conducted a theoretical investigation into the antimalarial activity of sulfonamide derivatives, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide. They utilized computational calculations and molecular docking studies to evaluate these compounds against the COVID-19 virus. Their research highlighted the potential of these derivatives in inhibiting key proteins associated with the virus, demonstrating significant antimalarial activity and favorable ADMET properties without cytotoxicity at effective concentrations. This study underscores the compound's role in developing antimalarial and potentially antiviral therapies (Fahim & Ismael, 2021).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored derivatives of this compound. They focused on improving metabolic stability to reduce or eliminate deacetylation, which is crucial for the pharmacokinetic profile of potential cancer therapies. This work contributes to the understanding of structure-activity relationships in the design of dual inhibitors targeting cancer pathways (Stec et al., 2011).
Antimicrobial Activity and Quantum Calculations
Another study by Fahim and Ismael (2019) explored the antimicrobial activity and quantum calculations of novel sulfonamide derivatives, closely related to the compound of interest. Their research demonstrated good antimicrobial activity against various strains, with certain compounds showing high activity. Computational calculations provided insights into the structure-activity relationships, highlighting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Enzyme Inhibitory Potential
Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. They found that most compounds exhibited substantial inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their potential as therapeutic agents for diseases related to enzyme dysfunction. Molecular docking studies further supported the in vitro data, suggesting these compounds' therapeutic relevance (Abbasi et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzylsulfonylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-18-10-11-21-22(12-18)31-16-30-21)14-26-13-23(19-8-4-5-9-20(19)26)32(28,29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVODWIRTQLEEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)

![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)



![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2915020.png)